molecular formula C13H20O2 B122800 (3R)-hydroxy-beta-ionone CAS No. 50281-38-4

(3R)-hydroxy-beta-ionone

Cat. No.: B122800
CAS No.: 50281-38-4
M. Wt: 208.3 g/mol
InChI Key: HFRZSVYKDDZRQY-MVIFTORASA-N
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Description

(3R)-Hydroxy-beta-ionone is a beta-ionone compound characterized by the presence of an ®-hydroxy group at the 3-position. It is a derivative of beta-ionone, which is a significant component in the aroma of various plants and fruits. This compound is part of the larger class of apo carotenoid monoterpenoids, which are known for their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-hydroxy-beta-ionone typically involves the selective reduction of beta-ionone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation using specific catalysts that favor the formation of the (3R) isomer. The process parameters, including temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (3R)-Hydroxy-beta-ionone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.

Major Products:

    Oxidation: Formation of beta-ionone ketone or aldehyde derivatives.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted ionone derivatives.

Scientific Research Applications

(3R)-Hydroxy-beta-ionone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various carotenoids and related compounds.

    Biology: It serves as a model compound for studying the biosynthesis and metabolism of carotenoids in plants.

    Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (3R)-hydroxy-beta-ionone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in the biosynthesis and metabolism of carotenoids, such as carotenoid dioxygenases.

    Pathways: It participates in the oxidative cleavage of carotenoids, leading to the formation of various bioactive metabolites. These metabolites can modulate cellular processes and exhibit biological activities such as antioxidant effects.

Comparison with Similar Compounds

    Beta-ionone: The parent compound without the hydroxy group.

    Alpha-ionone: A structural isomer with different aroma characteristics.

    Gamma-ionone: Another isomer with distinct chemical properties.

Comparison:

    Uniqueness: (3R)-Hydroxy-beta-ionone is unique due to the presence of the ®-hydroxy group, which imparts specific stereochemical and functional properties. This makes it distinct in terms of its reactivity and biological activity compared to its isomers and other related compounds.

Properties

IUPAC Name

(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRZSVYKDDZRQY-MVIFTORASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456187
Record name Apo-9-zeaxanthinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50281-38-4
Record name Apo-9-zeaxanthinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-beta-ionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In 50 ml of anhydrous acetone was dissolved 2.5 g of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ol, and 10.4 g of activated manganese dioxide was added to the solution, followed by heating at 40° to 50° C. for 24 hours while vigorous stirring. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, and any insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 1.5 g (yield: 60%) of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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